molecular formula C19H23ClN4O3S B2591803 N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride CAS No. 1216675-00-1

N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride

Cat. No.: B2591803
CAS No.: 1216675-00-1
M. Wt: 422.93
InChI Key: KXVNMUUALRDJLM-UHFFFAOYSA-N
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Description

“N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride” is a compound that has been synthesized and characterized in the field of medicinal chemistry . It is a derivative of benzothiazole, a heterocyclic compound that possesses a wide range of properties and applications . The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Synthesis Analysis

The synthesis of this compound involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives . The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound contains a benzothiazole ring, which is a heterocyclic compound that possesses a wide range of properties and applications .


Chemical Reactions Analysis

The compound was synthesized through a series of chemical reactions involving the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structural features similar to the specified chemical, especially those containing benzothiazole and piperazine units, have been synthesized and evaluated for their biological activities. For instance, a study by Mhaske et al. (2014) described the synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives. These compounds showed moderate to good antimicrobial activity, underscoring the therapeutic potential of such chemical frameworks in addressing bacterial infections Mhaske, S. H. Shelke, H. Raundal, Rahul P. Jadhav, 2014.

Antimicrobial and Antitubercular Applications

Another dimension of research involves exploring the antimicrobial and antitubercular properties of related compounds. Pancholia et al. (2016) investigated benzo[d]thiazol-2-yl(piperazin-1-yl)methanones for their anti-mycobacterial activity against Mycobacterium tuberculosis. Their study identified several hits with low micromolar activity, demonstrating the scaffold's potential in developing new anti-tubercular agents Pancholia, Tejas M. Dhameliya, P. Shah, Pradeep S. Jadhavar, J. Sridevi, P. Yogeshwari, D. Sriram, A. Chakraborti, 2016.

Neuropharmacological Potential

The neuropharmacological domain represents another critical area of application. Structures incorporating elements of the specified compound have been evaluated for their potential in treating neurological disorders. For example, compounds with benzofuran and piperazine moieties have been investigated for their dopamine receptor affinity, offering a foundation for developing new treatments for psychiatric and neurological conditions Leopoldo, F. Berardi, N. Colabufo, Paola De Giorgio, E. Lacivita, R. Perrone, V. Tortorella, 2002.

Safety and Hazards

The compounds were evaluated for anti-inflammatory activity and can be considered safe anti-inflammatory agents .

Future Directions

The synthesized compounds have shown promising results in terms of their anti-inflammatory activity. Further studies could focus on exploring their potential applications in the treatment of inflammation-related conditions .

Properties

IUPAC Name

N-[2-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S.ClH/c1-25-14-4-5-15-17(13-14)27-19(21-15)23-10-8-22(9-11-23)7-6-20-18(24)16-3-2-12-26-16;/h2-5,12-13H,6-11H2,1H3,(H,20,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVNMUUALRDJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)CCNC(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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